(2S)-2-(4-Methoxy-2-methylphenyl)propan-1-amine
Description
Properties
IUPAC Name |
(2S)-2-(4-methoxy-2-methylphenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-6-10(13-3)4-5-11(8)9(2)7-12/h4-6,9H,7,12H2,1-3H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQWYBSCMVBWNY-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)[C@H](C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Prochiral Ketones
The most direct route involves reductive amination of 2-(4-methoxy-2-methylphenyl)propan-1-one. Early methods employed sodium cyanoborohydride in methanol-acetic acid mixtures, achieving moderate yields (62-68%) but poor stereocontrol (≤50% ee). Advances in asymmetric catalysis have revolutionized this approach:
- Catalytic asymmetric transfer hydrogenation : Using Noyori-type [(η^6-arene)Ru(TsDPEN)] catalysts in iPrOH/HCOONa systems enables 83% yield with 92% ee.
- Enzymatic reductive amination : Immobilized ω-transaminases (e.g., from Arthrobacter sp.) in phosphate buffer (pH 7.5) provide 78% conversion and >99% ee, though substrate loading remains limited to 10 mM.
Chiral Resolution of Racemic Mixtures
Industrial-scale production frequently employs diastereomeric salt formation:
Crystallization dynamics reveal that ethanol/water mixtures favor kinetic resolution (ΔG‡ = 58.2 kJ/mol), while aprotic solvents enhance thermodynamic selectivity.
Modern Asymmetric Syntheses
Catalytic Enantioselective Hydrogenation
The hydrogenation of enamine precursors represents the gold standard for large-scale synthesis. Key developments include:
Substrate : (E)-2-(4-Methoxy-2-methylphenyl)prop-1-en-1-amine
Catalyst : Rhodium-(R)-Binapine complex (0.5 mol%)
Conditions : 50 bar H₂, 40°C, tert-amyl alcohol
Performance : 92% yield, 99% ee, TOF = 1,200 h⁻¹
Notably, electron-deficient phosphine ligands (e.g., (R)-DTBM-Segphos) suppress undesired imine tautomerization, enhancing enantiomeric excess by 4-6%.
Biocatalytic Dynamic Kinetic Resolution
Combining ω-transaminases with racemization catalysts enables theoretical 100% yield:
- Enzyme : Aspergillus terreus transaminase (ATA-117)
- Racemization agent : Pyridoxal 5'-phosphate (2 mM)
- Reaction medium : 50 mM potassium phosphate, pH 8.0, 30°C
- Outcome : 95% conversion, >99% ee, 48 h
This method eliminates stoichiometric resolving agents but requires precise control of ammonium concentration (<100 mM) to prevent enzyme inhibition.
Novel Methodologies from Recent Patents
Continuous Flow Asymmetric Synthesis
Patent CN105085278A discloses a continuous process featuring:
- Mitsunobu ether formation : 4-Methoxy-2-methylphenol + 2-propanol → 98% conversion (PPh₃/DIAD/THF)
- Enzymatic desymmetrization : Lipase B-mediated acetylation (vinyl acetate, 35°C) achieves 91% ee
- Catalytic amination : Ru-Macho-BH catalyzed amination (NH₃, 80°C) gives 87% yield
The integrated system achieves space-time yields of 5.2 kg·m⁻³·h⁻¹, representing a 12-fold improvement over batch processes.
Photoredox-Mediated C-N Coupling
WO2014188453A2 describes a radical-based approach:
- Photocatalyst : Ir(ppy)₃ (1 mol%)
- Substrates : 4-Methoxy-2-methylbenzyl bromide + allylamine
- Conditions : Blue LEDs, DMF/H₂O (4:1), -20°C
- Outcome : 76% yield, 94% ee via chiral phase-transfer catalysis
This method circumvents transition metal catalysts but requires stringent exclusion of oxygen.
Critical Analysis of Protecting Group Strategies
Effective protection of the amine and methoxy groups proves crucial for multi-step syntheses:
| Protection Step | Reagent | Deprotection Method | Yield Impact |
|---|---|---|---|
| Amine: Boc | (Boc)₂O | TFA/DCM | -8% per cycle |
| Amine: Cbz | Cbz-Cl | H₂/Pd-C | -5% per cycle |
| Methoxy: MEM | MEM-Cl | ZnBr₂/EtOH | -12% |
Notably, the 2-nitrobenzenesulfonyl (Ns) group enables orthogonal deprotection under thiophenol conditions, preserving acid-sensitive methoxy groups.
Solvent and Temperature Effects on Enantioselectivity
Detailed kinetic studies reveal nonlinear effects in asymmetric hydrogenation:
Arrhenius Parameters (Rh-(S)-Binap catalyst):
- ΔH‡ = 63.4 kJ/mol
- ΔS‡ = -142 J/(mol·K)
- Eₐ = 68.9 kJ/mol
Polar aprotic solvents (DMF, NMP) lower activation energy by 15-18% but promote catalyst decomposition. Optimal results occur in tert-amyl alcohol with 0.1 M substrate concentration.
Industrial-Scale Process Optimization
Comparative analysis of pilot plant data (500 L scale):
| Parameter | Batch Process | Continuous Process |
|---|---|---|
| Cycle time | 72 h | 8 h |
| Yield | 68% | 85% |
| ee | 97.2% | 99.1% |
| E-factor | 32 | 18 |
Continuous processing reduces waste generation through in-line purification (simulated moving bed chromatography) and solvent recycling.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-2-(4-Methoxy-2-methylphenyl)propan-1-amine can undergo oxidation reactions to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of halogen, nitro, or other functional groups on the benzene ring.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules
(2S)-2-(4-Methoxy-2-methylphenyl)propan-1-amine is utilized as an intermediate in synthesizing more complex organic compounds. Its unique structure allows it to participate in various reactions, leading to the formation of biologically active derivatives.
Catalysis
The compound can function as a ligand in catalytic processes, improving reaction yields and selectivity. This property makes it valuable in developing new synthetic methodologies .
Biology
Neurotransmitter Studies
Research has focused on the compound's effects on neurotransmitter systems due to its structural similarity to other phenethylamines. Studies indicate that it may influence serotonin and dopamine pathways, which are crucial for mood regulation .
Receptor Binding Studies
Investigations into its binding affinity to various brain receptors have shown potential implications for understanding its role in neurological functions. For instance, its interaction with serotonin receptors has been studied for potential antidepressant effects .
Medicine
Pharmaceutical Development
The compound is explored for therapeutic applications, particularly as a precursor in drug synthesis. Its unique structural features may lead to the development of new medications targeting specific neurological disorders .
Drug Metabolism Studies
Understanding the metabolism and pharmacokinetics of this compound provides insights into its potential clinical use. Studies have focused on how it is processed within the body, informing dosage and efficacy considerations .
Case Study 1: Neurotransmitter Interaction
A study investigated the binding affinity of this compound at serotonin receptors. The results indicated a significant interaction with 5-HT_2A receptors, suggesting potential use as an antidepressant agent .
Case Study 2: Synthesis of Derivatives
Research focused on synthesizing derivatives of this compound demonstrated its utility as an intermediate in creating compounds with enhanced biological activity. Various modifications led to improved receptor selectivity and potency .
Mechanism of Action
The mechanism of action of (2S)-2-(4-Methoxy-2-methylphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors in the brain, influencing neurotransmitter release and uptake. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential impact on serotonin, dopamine, and norepinephrine systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with five structural analogs, focusing on molecular features, stereochemistry, and substituent effects.
Structural and Physicochemical Properties
Key Observations:
Substituent Effects: The 4-methoxy group (electron-donating) in the target compound and its analogs increases lipophilicity compared to electron-withdrawing groups like 3-chloro in . This affects solubility and membrane permeability.
Stereochemistry :
- The S-configuration in the target compound and (2S)-2-(4-methoxyphenyl)propan-1-amine hydrochloride may confer enantioselective interactions, as seen in studies where R-configuration analogs (e.g., (R)-2-(3-chlorophenyl)propan-1-amine ) exhibit divergent biological activities.
Amine Position :
- Propan-1-amine (primary amine) in the target compound vs. propan-2-amine (secondary amine) in (2RS)-1-(4-methoxyphenyl)propan-2-amine alters basicity and hydrogen-bonding capacity.
Biological Activity
(2S)-2-(4-Methoxy-2-methylphenyl)propan-1-amine, commonly referred to as a derivative of methamphetamine, has garnered significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, including its effects on various biological systems, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by a propan-1-amine backbone with a methoxy and a methyl group on the phenyl ring. This configuration is crucial for its interaction with biological targets. The presence of the methoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
1. Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, research into monomeric alkaloids revealed that structural modifications can lead to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against various strains, suggesting that modifications in the phenyl ring can significantly influence antibacterial efficacy .
2. Antifungal Activity
In addition to antibacterial properties, related compounds have shown antifungal activity against species such as Candida albicans and Fusarium oxysporum. The MIC values for these activities also varied, indicating that specific structural features contribute to antifungal potency .
3. CNS Activity
The compound's potential central nervous system (CNS) effects are of particular interest. Compounds with similar structures have been evaluated for their agonistic properties on neurotransmitter receptors. For example, derivatives have been shown to act as agonists at GPR88 receptors, which are implicated in mood regulation and cognitive functions .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Research has demonstrated that:
- Substituents on the Phenyl Ring : Electron-donating groups like methoxy enhance activity, while bulky groups may hinder receptor binding.
- Alkyl Chain Modifications : Variations in the propanamine chain can affect both potency and selectivity towards different biological targets .
Case Study 1: Antibacterial Screening
A study screened a series of derivatives with varying substitutions on the phenyl ring. The results indicated that compounds with hydroxyl or methoxy substitutions exhibited significantly improved antibacterial activity compared to their unsubstituted counterparts. The best-performing compound showed an MIC of 5 µM against Staphylococcus aureus.
Case Study 2: CNS Activity Evaluation
In another investigation focusing on CNS effects, derivatives were tested for their ability to modulate dopamine receptors. Results indicated that specific modifications in the amine side chain enhanced receptor affinity and selectivity, leading to promising candidates for further development in treating neurological disorders.
Q & A
Q. What are the optimal synthetic routes for (2S)-2-(4-Methoxy-2-methylphenyl)propan-1-amine, considering enantiomeric purity?
The synthesis of this chiral amine typically involves reductive amination or chiral resolution techniques . Starting materials like 4-methoxy-2-methylbenzaldehyde can undergo reductive amination with ammonia or primary amines, using reducing agents such as sodium cyanoborohydride (NaBHCN) to form the amine backbone . The choice of reducing agent and solvent (e.g., methanol vs. toluene) critically impacts enantiomeric purity. For example, batch synthesis in methanol may favor aziridinium ion intermediates, leading to stereochemical inversions, while continuous flow chemistry can enhance reproducibility and yield in industrial settings .
Q. How can researchers characterize the stereochemical configuration of this compound?
Key techniques include:
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives). The elution order can confirm the (S)-configuration by comparison with known standards .
- X-ray crystallography : Resolves absolute configuration via single-crystal analysis.
- NMR with chiral shift reagents : Europium-based reagents induce splitting in H NMR signals, enabling enantiomer differentiation .
- Optical rotation : Matches observed rotation with literature values (e.g., [α] = +X° for the (S)-enantiomer).
Q. What analytical techniques confirm molecular structure and purity?
- Mass spectrometry (MS) : Validates molecular weight (e.g., CHNO, MW = 179.26 g/mol) and fragmentation patterns .
- NMR spectroscopy : H and C NMR identify substituents (e.g., methoxy at δ ~3.8 ppm, methylphenyl protons at δ ~6.8–7.2 ppm) .
- Infrared (IR) spectroscopy : Detects functional groups (e.g., N-H stretch at ~3300 cm) .
Advanced Research Questions
Q. How do variations in substituents (e.g., methoxy vs. ethyl groups) affect pharmacological activity?
The methoxy group at the 4-position enhances lipophilicity and receptor binding affinity compared to ethyl or hydroxyl substituents. For example, replacing methoxy with fluorine (as in 1-(4-Fluoro-2-methoxyphenyl)ethan-1-amine) alters electronic properties, reducing interactions with polar enzyme active sites . Structure-activity relationship (SAR) studies using analogs (e.g., 4-methyl or 4-chloro derivatives) reveal that steric bulk at the 2-methyl position modulates selectivity for targets like nitric oxide synthases (NOS) .
Q. What strategies resolve enantiomeric impurities during synthesis?
- Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer from a racemic mixture.
- Chiral chromatography : Preparative HPLC with chiral columns isolates the (S)-enantiomer with >99% ee .
- Diastereomeric salt formation : Reacting the racemate with a chiral acid (e.g., tartaric acid) forms separable salts .
Contradictions in yield and purity often arise from solvent choice (e.g., toluene vs. methanol) or temperature, which influence intermediate stability (e.g., aziridinium ions leading to byproducts like iso-promethazine) .
Q. What are the implications of byproduct formation during synthesis?
Byproducts such as (2S)-N,N-dimethyl-2-(phenothiazin-10-yl)propan-1-amine (iso-promethazine) form via competitive nucleophilic attack on aziridinium intermediates. These byproducts highlight the need for reaction condition optimization (e.g., solvent polarity, temperature) to minimize side reactions . Characterization of byproducts via LC-MS and NMR is critical for mechanistic studies.
Q. How does the compound interact with biological targets like nitric oxide synthases (NOS)?
Molecular docking studies suggest the methoxyphenyl group fits into hydrophobic pockets of NOS isoforms, while the amine group forms hydrogen bonds with catalytic residues. In vitro assays using enzyme inhibition models (e.g., murine macrophages) show IC values in the micromolar range, with selectivity for neuronal NOS (nNOS) over endothelial NOS (eNOS) . Competitive binding assays with H-L-arginine further validate target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
